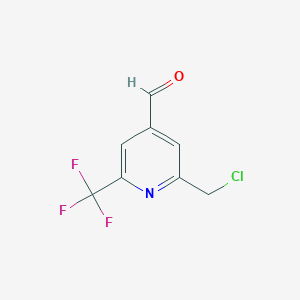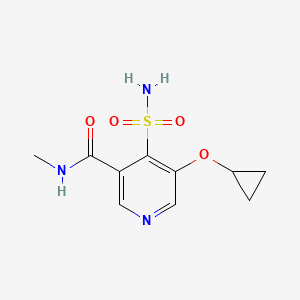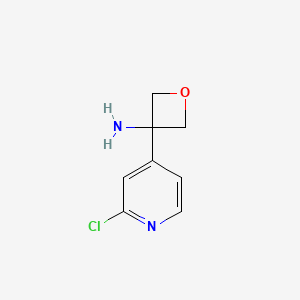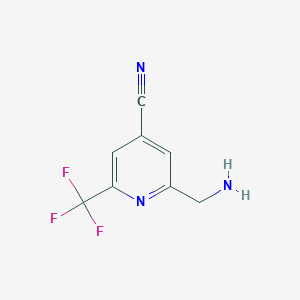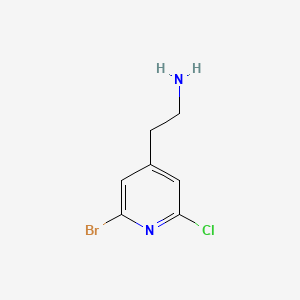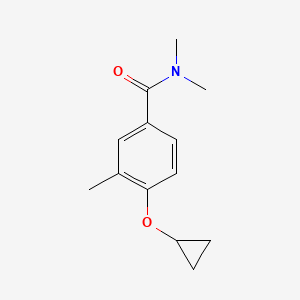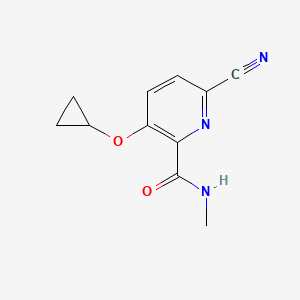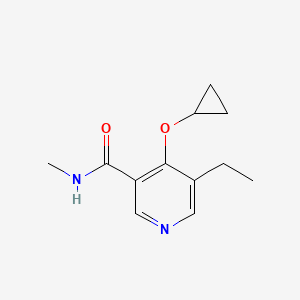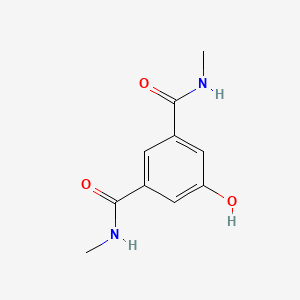
5-(Aminomethyl)-2-chloropyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-2-chloropyridin-3-OL is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with a six-membered ring structure containing one nitrogen atom This compound is characterized by the presence of an aminomethyl group at the 5-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-chloropyridin-3-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-OL with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds through a Mannich reaction mechanism, where the aminomethyl group is introduced at the 5-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-2-chloropyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 5-(Aminomethyl)-2-chloropyridin-3-one.
Reduction: Formation of 5-(Aminomethyl)-2-chloropyridin-3-amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-2-chloropyridin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-2-chloropyridin-3-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom and hydroxyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridin-3-OL: Lacks the aminomethyl group, resulting in different chemical reactivity and biological activity.
5-(Aminomethyl)pyridin-3-OL: Lacks the chlorine atom, which may affect its binding properties and reactivity.
5-(Aminomethyl)-2-methylpyridin-3-OL: The presence of a methyl group instead of a chlorine atom can lead to variations in its chemical and biological properties.
Uniqueness
5-(Aminomethyl)-2-chloropyridin-3-OL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the aminomethyl and chlorine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C6H7ClN2O |
|---|---|
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
5-(aminomethyl)-2-chloropyridin-3-ol |
InChI |
InChI=1S/C6H7ClN2O/c7-6-5(10)1-4(2-8)3-9-6/h1,3,10H,2,8H2 |
Clave InChI |
HHNSZGYWFMXGGB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1O)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



